4-iodo-2H,3H-furo[2,3-b]pyridine
Overview
Description
4-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C7H6INO. It is characterized by the presence of both iodine and furan moieties within its structure, making it a compound of interest in various fields of research and industry .
Mechanism of Action
Target of Action
Similar compounds have been reported to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It is likely that it interacts with its targets, possibly trks, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
Similar compounds have been known to inhibit the proliferation of certain cell lines .
Biochemical Analysis
Biochemical Properties
It is known that furo[2,3-b]pyridine derivatives, a group to which 4-iodo-2H,3H-furo[2,3-b]pyridine belongs, have shown significant anticancer activity
Cellular Effects
Preliminary studies have shown that furo[2,3-b]pyridine derivatives exhibit potent cytotoxic activities against breast cancer cell lines, MCF-7 and MDA-MB-231
Molecular Mechanism
Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) have revealed strong binding affinities . This suggests a mechanism involving the disruption of key cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2H,3H-furo[2,3-b]pyridine typically involves the iodination of furo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the furo[2,3-b]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-iodo-2H,3H-furo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-iodo-2H,3H-furo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2H-furo[2,3-b]pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-bromo-2H,3H-furo[2,3-b]pyridine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
4-chloro-2H,3H-furo[2,3-b]pyridine: Contains a chlorine atom, offering different reactivity profiles compared to the iodine derivative.
Uniqueness
The presence of the iodine atom in 4-iodo-2H,3H-furo[2,3-b]pyridine makes it particularly useful in coupling reactions and as a precursor for further functionalization. Its unique structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-iodo-2,3-dihydrofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAADSSBMPFVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620011-26-8 | |
Record name | 4-iodo-2H,3H-furo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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